MEGA-9

Description

Structure

3D Structure

Propriétés

IUPAC Name |

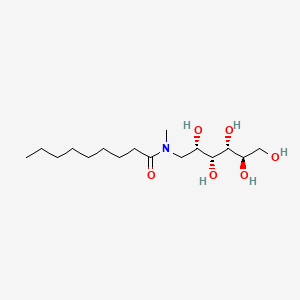

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO6/c1-3-4-5-6-7-8-9-14(21)17(2)10-12(19)15(22)16(23)13(20)11-18/h12-13,15-16,18-20,22-23H,3-11H2,1-2H3/t12-,13+,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRLIVCNZWDCDE-SJXGUFTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001005752 | |

| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85261-19-4 | |

| Record name | Nonanoyl-N-methylglucamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85261-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanoyl-N-methylglucamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085261194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxy-1-[methyl(nonanoyl)amino]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001005752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucitol, 1-deoxy-1-[methyl(1-oxononyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

MEGA-9 Detergent: A Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

MEGA-9, also known as N-Nonanoyl-N-methylglucamine, is a non-ionic detergent widely employed in biochemical and life sciences research.[1][2] Its utility is particularly pronounced in the study of membrane proteins, which are notoriously challenging to extract and purify while maintaining their native structure and function.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in membrane protein solubilization and purification, and its applications in various biochemical assays.

Physicochemical Properties of this compound

This compound is a glucamide detergent that is valued for its non-denaturing properties and its relatively high critical micelle concentration (CMC), which facilitates its removal from protein preparations via dialysis.[1][2] As a non-ionic detergent, it is effective at disrupting lipid-lipid and lipid-protein interactions, while generally preserving protein-protein interactions and the native conformation of the protein of interest.

Table 1: Physicochemical Properties of this compound Detergent

| Property | Value | References |

| Chemical Name | N-Nonanoyl-N-methyl-D-glucamine | [2] |

| Molecular Formula | C₁₆H₃₃NO₆ | [2] |

| Molecular Weight | 335.44 g/mol | [2] |

| Type | Non-ionic | [1] |

| Critical Micelle Concentration (CMC) | 19 - 25 mM | [1][3] |

| Aggregation Number | 76 | [1] |

Core Applications in Biochemistry

The primary application of this compound in biochemistry is the solubilization and purification of integral membrane proteins.[1][2] Its amphipathic nature allows it to disrupt the lipid bilayer of cellular membranes, thereby releasing embedded proteins.[1][2] The hydrophobic tails of the detergent molecules interact with the hydrophobic transmembrane domains of the protein, while the hydrophilic head groups face the aqueous environment, effectively creating a soluble protein-detergent complex.

Key applications include:

-

Solubilization of membrane proteins: this compound is used to extract membrane proteins from their native lipid environment for further study.[1][2]

-

Purification of membrane proteins: Due to its non-ionic nature, this compound is compatible with various chromatographic techniques, including ion-exchange chromatography.[2][4]

-

Reconstitution of membrane proteins: After purification, this compound can be removed by dialysis to allow for the reconstitution of the purified membrane protein into artificial lipid bilayers, such as liposomes, for functional studies.[5][6]

Experimental Protocols

While the optimal conditions for membrane protein solubilization and purification are protein-dependent and often require empirical determination, the following protocols provide a general framework for the use of this compound.

Membrane Protein Extraction and Solubilization

This protocol outlines the general steps for extracting membrane proteins from bacterial or eukaryotic cells using this compound.

Materials:

-

Cell paste (from bacterial or eukaryotic culture)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

-

Solubilization Buffer (Lysis Buffer containing a working concentration of this compound, typically 1-2% w/v, which is well above the CMC)

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using an appropriate method such as sonication or a French press.[4]

-

Membrane Isolation: Centrifuge the cell lysate at a low speed (e.g., 10,000 x g) to pellet intact cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.[4]

-

Solubilization: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in ice-cold Solubilization Buffer containing this compound. The optimal detergent-to-protein ratio should be determined empirically, but a starting point is often a 10:1 (w/w) ratio.

-

Incubation: Incubate the mixture on ice with gentle agitation for 1-2 hours to allow for the solubilization of membrane proteins.

-

Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g) to pellet any insoluble material. The supernatant now contains the solubilized membrane proteins in this compound micelles.

Figure 1: Workflow for Membrane Protein Extraction using this compound.

Purification of Solubilized Membrane Proteins

Once the membrane protein is solubilized, it can be purified using standard chromatographic techniques. The following is a general protocol for affinity chromatography of a His-tagged membrane protein.

Materials:

-

Solubilized membrane protein fraction

-

Affinity Chromatography Resin (e.g., Ni-NTA)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, and this compound at a concentration above its CMC, e.g., 25 mM)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM Imidazole, and this compound at a concentration above its CMC, e.g., 25 mM)

Procedure:

-

Column Equilibration: Equilibrate the affinity chromatography column with Wash Buffer.

-

Sample Loading: Load the clarified supernatant containing the solubilized membrane protein onto the column.

-

Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound protein with Elution Buffer.

-

Fraction Collection: Collect the eluted fractions and analyze for the presence of the target protein using SDS-PAGE and Western blotting.

Figure 2: General Workflow for Affinity Purification of a Membrane Protein Solubilized with this compound.

Detergent Removal and Reconstitution into Liposomes

A key advantage of this compound is its high CMC, which allows for its efficient removal by dialysis. This is crucial for reconstituting the purified protein into a lipid bilayer for functional assays.

Materials:

-

Purified membrane protein in Elution Buffer containing this compound

-

Liposomes (prepared by sonication or extrusion)

-

Dialysis tubing (with an appropriate molecular weight cutoff)

-

Dialysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)

Procedure:

-

Mixing: Mix the purified protein-detergent complexes with pre-formed liposomes. The protein-to-lipid ratio will need to be optimized for the specific protein.

-

Dialysis: Place the mixture in dialysis tubing and dialyze against a large volume of Dialysis Buffer. The buffer should be changed several times over a period of 24-48 hours. As the concentration of this compound monomers falls below the CMC, the micelles will dissociate, and the detergent monomers will diffuse out of the dialysis tubing. This allows the membrane protein to insert into the liposome (B1194612) bilayer.

-

Characterization: The resulting proteoliposomes can be collected and characterized for protein incorporation and function.

Considerations for Downstream Applications

While this compound is a versatile detergent, it is important to consider its potential impact on downstream applications:

-

Mass Spectrometry: Non-ionic detergents can cause ion suppression in electrospray ionization mass spectrometry. While this compound is generally considered more MS-friendly than polyethylene (B3416737) glycol-based detergents, its presence can still interfere with analysis. It is often necessary to remove the detergent prior to MS analysis.

-

Structural Studies: The presence of detergent micelles around a membrane protein can interfere with crystallization for X-ray crystallography and can affect particle size and homogeneity for cryo-electron microscopy. Detergent screening and optimization are critical for structural studies.

Conclusion

This compound is a valuable tool for biochemists and drug development professionals working with membrane proteins. Its non-denaturing properties and high CMC make it an excellent choice for solubilization, purification, and subsequent reconstitution of these challenging but vital cellular components. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in your research endeavors. As with any biochemical technique, optimization of the specific conditions for your protein of interest will be key to achieving high-yield, pure, and functional protein preparations.

References

- 1. Detergent this compound | CAS 85261-19-4 Dojindo [dojindo.com]

- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol of Ionic Detergents Isolate Membrane Protein: Step-by-Step Implementation - Creative BioMart [creativebiomart.net]

- 5. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]

N-Nonanoyl-N-Methylglucamine: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nonanoyl-N-methylglucamine, commonly known as MEGA-9, is a non-ionic detergent widely utilized in biochemical and drug development applications.[1][2] Its primary function is as a surfactant and emulsifying agent, proving particularly effective in solubilizing hydrophobic substances, most notably membrane proteins, in aqueous solutions while maintaining their native conformation and biological activity.[1][3] This technical guide provides an in-depth overview of the chemical and physical properties of N-nonanoyl-N-methylglucamine, alongside generalized experimental protocols for its application in membrane protein research.

Core Chemical and Physical Properties

N-nonanoyl-N-methylglucamine is a well-characterized detergent with a unique structure comprising a hydrophilic glucamine headgroup and a hydrophobic nonanoyl tail. This amphipathic nature is central to its function.

Table 1: General and Physical Properties of N-nonanoyl-N-methylglucamine

| Property | Value | Reference(s) |

| Synonyms | N-(D-Glucityl)-N-methylnonanamide, N-Methyl-N-nonanoyl-D-glucamine, this compound | [4] |

| CAS Number | 85261-19-4 | [4] |

| Molecular Formula | C₁₆H₃₃NO₆ | [1][4] |

| Molecular Weight | 335.44 g/mol | [4] |

| Appearance | White powder | [4] |

| Melting Point | 89-91 °C | [N/A] |

| Density | 1.172 ± 0.06 g/cm³ | [N/A] |

| Form | Powder | [4] |

Table 2: Solubility and Surfactant Properties of N-nonanoyl-N-methylglucamine

| Property | Value | Conditions | Reference(s) |

| Solubility | Water soluble | [5] | |

| DMF: 30 mg/ml | [1] | ||

| DMSO: 30 mg/ml | [1] | ||

| DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml | [1] | ||

| Ethanol: 1 mg/ml | [1] | ||

| Critical Micelle Concentration (CMC) | 19-25 mM | 20-25°C | [4][5] |

| 20 mM | No-salt conditions | [1] | |

| 2 to 17.1 mM | High and low salt conditions | [1] | |

| Description | Non-ionic | [4] |

Experimental Protocols

While specific protocols are highly dependent on the protein of interest, the following sections outline generalized methodologies for the synthesis, analysis, and application of N-nonanoyl-N-methylglucamine.

Synthesis of N-Alkanoyl-N-methylglucamides (General Procedure)

The industrial synthesis of N-alkanoyl-N-methylglucamides typically involves a two-step process.[6] First, glucose reacts with methylamine (B109427) in the presence of a catalyst (e.g., Raney nickel) to produce N-methylglucamine (MEG).[6] Subsequently, the MEG reacts with a fatty acid methyl ester (in this case, methyl nonanoate) to yield the final N-nonanoyl-N-methylglucamine product.[6] An alternative enzymatic approach using lipase (B570770) as a catalyst in a solvent-free system has also been developed, offering a more environmentally friendly route.[7]

A patented method for the synthesis of N-methyl glucamine derivatives involves the following general steps:

-

Reaction of anhydrous dextrose with methylamine in an alcohol solvent.[8]

-

Catalytic hydrogenation of the resulting intermediate.[8]

-

Amidation of the purified N-methylglucamine with a fatty acid methyl ester in the presence of a basic catalyst.[8]

Analytical Methods for Characterization

A comprehensive characterization of N-nonanoyl-N-methylglucamine is crucial to ensure its purity and suitability for sensitive biochemical applications. A combination of analytical techniques should be employed:

-

High-Performance Liquid Chromatography (HPLC): A rapid HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) has been shown to be effective for monitoring the enzymatic synthesis of related N-alkanoyl-N-methylglucamides.[6] This method is superior to UV or refractive index (RI) detection for this class of compounds.[6]

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and structural information, confirming the identity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed chemical structure and confirming the purity of the final product.

Application in Membrane Protein Solubilization and Reconstitution

N-nonanoyl-N-methylglucamine is a valuable tool for the solubilization and subsequent reconstitution of membrane proteins into artificial membrane systems like liposomes for functional and structural studies.[1][4][9]

Experimental Workflow: Membrane Protein Solubilization and Reconstitution

Caption: Workflow for membrane protein solubilization and reconstitution using this compound.

Detailed Protocol:

-

Membrane Preparation: Isolate cell membranes containing the protein of interest from a suitable expression system (e.g., E. coli, insect cells, or mammalian cells) using standard cell lysis and fractionation techniques.

-

Detergent Screening (Optional but Recommended): To determine the optimal solubilization conditions, screen a range of this compound concentrations (typically above its CMC) and buffer conditions (pH, ionic strength).

-

Solubilization:

-

Resuspend the isolated membranes in a suitable buffer containing a pre-determined concentration of N-nonanoyl-N-methylglucamine.

-

Incubate the mixture, typically on ice or at 4°C, with gentle agitation for a defined period (e.g., 1-2 hours) to allow the detergent to disrupt the membrane and solubilize the proteins.

-

-

Clarification: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet any insoluble material, including unsolubilized membrane fragments and protein aggregates.

-

Purification of Solubilized Protein: The supernatant containing the solubilized protein-detergent complexes can then be subjected to affinity chromatography or other purification methods to isolate the protein of interest.

-

Reconstitution into Liposomes:

-

Prepare liposomes with a lipid composition that mimics the native membrane environment.

-

Mix the purified, detergent-solubilized protein with the prepared liposomes.[9]

-

Gradually remove the detergent from the mixture. This can be achieved through dialysis, gel filtration, or the addition of hydrophobic adsorbent beads (e.g., Bio-Beads).[9] As the detergent concentration falls below the CMC, the membrane proteins will spontaneously insert into the lipid bilayer of the liposomes, forming proteoliposomes.

-

-

Analysis: The resulting proteoliposomes can be used for a variety of downstream applications, including functional assays and structural studies.

Signaling Pathways

Current scientific literature does not indicate a direct role for N-nonanoyl-N-methylglucamine in modulating specific cellular signaling pathways. Its utility lies in its ability to act as a tool to isolate and study the components of these pathways, particularly membrane-bound receptors and channels, rather than being an active signaling molecule itself. The related compound, N-acetylglucosamine (GlcNAc), is known to have roles in cell signaling through post-translational modification of proteins.[10][11] However, there is no evidence to suggest that N-nonanoyl-N-methylglucamine functions in a similar capacity.

Conclusion

N-nonanoyl-N-methylglucamine is a powerful and versatile non-ionic detergent that has become an indispensable tool in the fields of biochemistry and drug development. Its well-defined chemical and physical properties, particularly its high critical micelle concentration and mild, non-denaturing nature, make it ideal for the solubilization and functional reconstitution of membrane proteins. While it does not appear to directly participate in cell signaling, its application is crucial for the detailed investigation of the proteins that do. The methodologies outlined in this guide provide a foundation for researchers to effectively utilize this important biochemical reagent in their studies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bluetigerscientific.com [bluetigerscientific.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. N-Nonanoyl-N-methylglucamine ≥98% | 85261-19-4 [sigmaaldrich.com]

- 5. MEGA 9 Detergent | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN101863793A - Synthesizing method of N-methyl glucamine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-acetylglucosamine (GlcNAc) functions in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of N-nonanoyl-N-methylglucamine (MEGA-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nonanoyl-N-methylglucamine, commonly known as MEGA-9, is a non-ionic detergent widely employed in the fields of biochemistry and drug development. Its utility stems from its ability to solubilize membrane proteins without denaturation, thereby preserving their native structure and function. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and workflow visualizations to aid in its effective application.

Core Physical and Chemical Properties

N-nonanoyl-N-methylglucamine is a synthetic surfactant belonging to the N-D-gluco-N-methylalkanamide class of detergents. Its amphipathic nature, with a hydrophilic glucamine headgroup and a hydrophobic nonanoyl tail, is central to its function.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of N-nonanoyl-N-methylglucamine.

| Property | Value | References |

| IUPAC Name | N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide | [1] |

| Synonyms | This compound, Nonanoyl-N-methylglucamide | [1][2] |

| CAS Number | 85261-19-4 | [2] |

| Molecular Formula | C₁₆H₃₃NO₆ | [2] |

| Molecular Weight | 335.44 g/mol | [2] |

| Appearance | White crystalline solid/powder | [1][3] |

| Purity | ≥98% | |

| Melting Point | 89-91 °C | [1] |

| Boiling Point (Predicted) | 588.6 ± 50.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [1] |

| Critical Micelle Concentration (CMC) | 19-25 mM in water (20-25°C) | [2] |

| Solubility | Soluble in Water, DMF, DMSO, Ethanol, Methanol | [1] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of N-nonanoyl-N-methylglucamine are provided below. These protocols are based on established analytical techniques for surfactant characterization.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

N-nonanoyl-N-methylglucamine (this compound)

-

Deionized water

-

Tensiometer (with a Du Noüy ring or Wilhelmy plate)

-

A series of clean glass vessels

Procedure:

-

Prepare a stock solution of N-nonanoyl-N-methylglucamine in deionized water (e.g., 100 mM).

-

Create a series of dilutions from the stock solution to cover a concentration range from below to above the expected CMC (e.g., 1 mM to 50 mM).

-

Calibrate the tensiometer according to the manufacturer's instructions, using deionized water as a standard.

-

Measure the surface tension of each dilution, starting from the most dilute solution to minimize cross-contamination.

-

Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

-

Record the surface tension for each concentration.

-

Plot the surface tension as a function of the logarithm of the N-nonanoyl-N-methylglucamine concentration.

-

The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.

Determination of Melting Point by Capillary Method

The melting point is a key indicator of the purity of a crystalline solid.

Materials:

-

N-nonanoyl-N-methylglucamine (this compound), crystalline powder

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (optional, for fine powder)

Procedure:

-

Ensure the N-nonanoyl-N-methylglucamine sample is dry and in a fine powdered form.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (89-91°C).

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Quantitative Solubility Determination

This protocol outlines a method to determine the solubility of N-nonanoyl-N-methylglucamine in a given solvent.

Materials:

-

N-nonanoyl-N-methylglucamine (this compound)

-

Selected solvent (e.g., water, ethanol)

-

Saturated solution preparation vessel (e.g., sealed vials)

-

Shaker or magnetic stirrer at a constant temperature

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of N-nonanoyl-N-methylglucamine to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, centrifuge the solution at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Quantify the concentration of N-nonanoyl-N-methylglucamine in the supernatant. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as UV-Vis spectroscopy if the compound has a chromophore or through derivatization.

-

The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).

Application in Protein Solubilization

N-nonanoyl-N-methylglucamine is highly valued for its ability to solubilize membrane proteins while maintaining their structural integrity. Below is a generalized workflow for this application.

Safety and Handling

N-nonanoyl-N-methylglucamine is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

N-nonanoyl-N-methylglucamine (this compound) is a versatile and effective non-ionic detergent with well-characterized physical properties. Its high critical micelle concentration and non-denaturing nature make it an invaluable tool for the solubilization and study of membrane proteins. The data and protocols presented in this guide are intended to facilitate its use in research and development settings, enabling scientists to harness its full potential in their experimental workflows.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Structure of MEGA-9 Micelles

This technical guide provides a comprehensive overview of the core structural and thermodynamic properties of micelles formed by the non-ionic detergent this compound (N-nonanoyl-N-methylglucamine). It is designed to serve as a detailed resource for professionals in research and drug development who utilize this detergent for solubilizing membrane proteins or in formulation studies. This document outlines the key quantitative parameters of this compound micelles, details the experimental protocols for their characterization, and provides a visual representation of the micellization process.

Core Structural and Thermodynamic Properties of this compound Micelles

This compound is a non-ionic detergent widely used for its ability to solubilize membrane proteins while preserving their native structure and function.[1][2] Its amphiphilic nature, consisting of a hydrophobic nonanoyl tail and a hydrophilic N-methylglucamine headgroup, drives the self-assembly into micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[3][4]

Quantitative Data Summary

The structural and thermodynamic parameters of this compound micelles are influenced by environmental conditions such as temperature and the presence of salts.[5][6][7] The following table summarizes key quantitative data from various studies.

| Parameter | Value | Conditions | Experimental Method | Reference(s) |

| Critical Micelle Concentration (CMC) | 19-25 mM | 20-25°C, in water | Not specified | [8][9] |

| 20 mM | No-salt conditions | Not specified | [1] | |

| 20.5 mM | 303 K (30°C), in water | Tensiometry | [5] | |

| ~15.9 mM | 303 K (30°C), in water | Fluorimetry | [5] | |

| 2-17.1 mM | High and low salt conditions | Not specified | [1] | |

| Aggregation Number (Nagg) | 114 (for Triton X-100, as an example) | 25°C | Dynamic Light Scattering | [6] |

| Varies with additives | Aqueous solution | Fluorimetry | [5][7] | |

| Hydrodynamic Radius (Rh) | Increases with NaCl concentration | Aqueous solution | Dynamic Light Scattering | [7] |

| Thermodynamics of Micellization | Endothermic (ΔHm > 0) | Varies with temperature | Isothermal Titration Calorimetry | [5][10] |

Experimental Protocols for Micelle Characterization

The characterization of this compound micelles involves several key experimental techniques to determine their fundamental properties.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that defines the concentration at which this compound monomers begin to form micelles.[11][12]

-

Principle: This method measures the surface tension of a solution as a function of surfactant concentration. Below the CMC, the addition of surfactant significantly lowers the surface tension. Above the CMC, the surface tension remains relatively constant as additional monomers form micelles rather than populating the surface.[13] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

-

Protocol:

-

Prepare a stock solution of this compound in deionized water or a suitable buffer at a concentration well above the expected CMC (e.g., 100 mM).

-

Use a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method, to measure the surface tension of the pure solvent.[1]

-

Sequentially add small aliquots of the concentrated this compound solution to the solvent, ensuring thorough mixing and temperature equilibration after each addition.

-

Measure the surface tension after each addition.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear regions of the plot.[1]

-

-

Principle: This technique utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment.[14][15][16] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, a nonpolar environment. This change is monitored by observing the ratio of the intensities of specific vibronic bands in the pyrene emission spectrum (the I1/I3 ratio).[17]

-

Protocol:

-

Prepare a series of this compound solutions in deionized water or buffer with varying concentrations, spanning a range below and above the expected CMC.

-

Add a small, constant amount of a pyrene stock solution to each this compound solution to achieve a final pyrene concentration in the micromolar range.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength typically around 335 nm.

-

Record the intensities of the first and third vibronic peaks (I1 and I3) of the pyrene emission spectrum.

-

Plot the I1/I3 ratio as a function of the this compound concentration. The CMC is determined from the midpoint of the sigmoidal transition in the plot.[17]

-

-

Principle: ITC directly measures the heat changes associated with the formation or dissociation of micelles.[9][18][19] When a concentrated solution of this compound (above the CMC) is titrated into a buffer, the dilution causes the micelles to dissociate, resulting in an endothermic or exothermic heat change.[20] The magnitude of this heat change is proportional to the concentration of micelles being dissociated.

-

Protocol:

-

Fill the sample cell of the ITC instrument with deionized water or the desired buffer.

-

Load the injection syringe with a concentrated solution of this compound (e.g., 5-10 times the expected CMC).

-

Perform a series of small, sequential injections of the this compound solution into the sample cell while monitoring the heat released or absorbed.

-

The resulting thermogram will show peaks corresponding to each injection.

-

Plot the integrated heat change per injection against the total this compound concentration in the cell. The CMC is identified as the concentration at the midpoint of the transition in this plot. The enthalpy of micellization (ΔHm) can also be determined from the magnitude of the heat change.[19][21]

-

Determination of Aggregation Number (Nagg)

The aggregation number is the average number of this compound monomers that constitute a single micelle.[12]

-

Principle: This method involves a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles and reduces the fluorescence of the probe upon encounter.[12] The quenching efficiency depends on the concentration of both the probe and the quencher within the micellar volume, which is related to the aggregation number.

-

Protocol:

-

Prepare a set of this compound solutions at a concentration well above the CMC.

-

Add a constant concentration of a fluorescent probe (e.g., pyrene) to each solution.

-

Add varying concentrations of a quencher (e.g., cetylpyridinium (B1207926) chloride) to the solutions.

-

Measure the steady-state fluorescence intensity of the probe in each solution.

-

The aggregation number can be calculated by fitting the fluorescence quenching data to the Poisson quenching model.

-

Determination of Hydrodynamic Radius (Rh)

The hydrodynamic radius is the effective radius of the micelle as it moves through the solution, including any associated solvent molecules.

-

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.[6][22][23] The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is related to their hydrodynamic radius via the Stokes-Einstein equation.[8][24]

-

Protocol:

-

Prepare a solution of this compound at a concentration above the CMC in a suitable filtered buffer.

-

Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove dust and other large particles.

-

Place the filtered solution into a clean DLS cuvette.

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Perform the DLS measurement, where the instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient and calculate the hydrodynamic radius.[8]

-

Visualization of this compound Micelle Formation

The following diagrams illustrate the fundamental principles and workflows discussed in this guide.

Signaling Pathways and Logical Relationships

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detergent - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. wyatt.com [wyatt.com]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. Aggregation number - Wikipedia [en.wikipedia.org]

- 13. scialert.net [scialert.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

- 19. pharmaceutical-business-review.com [pharmaceutical-business-review.com]

- 20. azom.com [azom.com]

- 21. scialert.net [scialert.net]

- 22. muser-my.com [muser-my.com]

- 23. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]

- 24. odinity.com [odinity.com]

The Core Principles of MEGA-9: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the classification, properties, and application of the non-ionic detergent MEGA-9.

Introduction to this compound

N-Nonanoyl-N-methyl-D-glucamine, commonly known as this compound, is a non-ionic detergent widely employed in the fields of biochemistry and molecular biology. Its primary utility lies in the solubilization and stabilization of membrane proteins, facilitating their extraction from the lipid bilayer for subsequent purification and characterization. As an amphipathic molecule, this compound possesses both a hydrophilic polar head group and a hydrophobic non-polar tail, enabling it to interact with and disrupt biological membranes while maintaining the native conformation of embedded proteins.

Classification and Family

This compound belongs to the family of N-alkanoyl-N-methylglucamides, often abbreviated as the MEGA-n series of detergents. These are non-ionic surfactants characterized by a glucose-derived hydrophilic head group and a variable-length acyl chain, denoted by 'n'. The non-ionic nature of this compound makes it particularly suitable for applications where preserving protein structure and function is paramount, as it breaks lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions.[1] This class of detergents is favored for its relatively high critical micelle concentration (CMC), which allows for its easy removal by dialysis.[2]

Physicochemical Properties of this compound

The efficacy of a detergent in membrane protein research is dictated by its physicochemical properties. Key parameters for this compound are summarized in the table below. It is important to note that values such as the Critical Micelle Concentration (CMC) can vary depending on experimental conditions like temperature, buffer composition, and the presence of salts.

| Property | Value | References |

| Synonyms | n-Nonanoyl-N-methyl-D-glucamine, Nonanoyl-N-methylglucamide | [3][4] |

| Molecular Formula | C₁₆H₃₃NO₆ | [3] |

| Molecular Weight | 335.44 g/mol | [3][5] |

| Classification | Non-ionic detergent | [1][5] |

| Appearance | White to off-white solid | |

| Critical Micelle Concentration (CMC) | 19 - 25 mM in water | [3] |

| Aggregation Number (N) | ~110 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in the extraction, purification, and reconstitution of membrane proteins. These protocols are intended as a general guide and may require optimization for specific proteins and experimental systems.

General Considerations

-

Detergent Concentration: For efficient solubilization, the concentration of this compound should be significantly above its CMC. A common starting point is 2-5 times the CMC.

-

Temperature: Solubilization is often performed at 4°C to minimize proteolytic degradation and maintain protein stability.

-

Buffer Composition: The choice of buffer, pH, and ionic strength can influence the stability and activity of the target protein. Buffers should be chosen to maintain the native charge and conformation of the protein. The inclusion of protease inhibitors is highly recommended.

-

Protein-to-Detergent Ratio: The optimal ratio of detergent to protein (w/w) for solubilization should be determined empirically for each target protein.

Protocol for Membrane Protein Extraction and Solubilization

This protocol outlines the steps for extracting and solubilizing membrane proteins from a cell pellet.

-

Cell Lysis and Membrane Preparation:

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors).

-

Lyse the cells using an appropriate method such as sonication, French press, or a Dounce homogenizer on ice.

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet intact cells and nuclei.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes.

-

Discard the supernatant (cytosolic fraction) and wash the membrane pellet with lysis buffer to remove contaminating soluble proteins. Repeat the high-speed centrifugation.

-

-

Solubilization of Membrane Proteins:

-

Resuspend the washed membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors) containing this compound at a concentration of 2-5 times its CMC.

-

Incubate the suspension with gentle agitation for 1-2 hours at 4°C.

-

Centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.

-

The supernatant now contains the solubilized membrane proteins in this compound micelles.

-

Protocol for Purification of Solubilized Membrane Proteins

Once solubilized, the membrane protein of interest can be purified using standard chromatography techniques. This protocol provides an example using affinity chromatography for a His-tagged protein.

-

Column Equilibration:

-

Equilibrate an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) with a buffer containing this compound at a concentration just above its CMC (e.g., 1.2 x CMC) to maintain protein solubility. The buffer should also contain the appropriate salts and pH for binding (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1.2 x CMC of this compound).

-

-

Sample Loading:

-

Load the supernatant containing the solubilized membrane proteins onto the equilibrated column.

-

-

Washing:

-

Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins. The volume of the wash buffer should be at least 10-20 column volumes.

-

-

Elution:

-

Elute the bound protein using an elution buffer containing a high concentration of a competing agent (e.g., 250-500 mM imidazole for His-tagged proteins). The elution buffer should also contain this compound at a concentration above its CMC.

-

-

Detergent Exchange (Optional):

-

If necessary for downstream applications, this compound can be exchanged for another detergent by methods such as dialysis or size-exclusion chromatography using a buffer containing the new detergent.

-

Protocol for Reconstitution of Membrane Proteins into Liposomes

This protocol describes the reconstitution of purified membrane proteins into lipid vesicles (liposomes) by detergent removal.

-

Preparation of Liposomes:

-

Prepare a lipid film by drying a solution of the desired lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol) under a stream of nitrogen.

-

Hydrate the lipid film in a suitable buffer to form multilamellar vesicles (MLVs).

-

Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension or by extrusion through a polycarbonate membrane with a defined pore size.

-

-

Formation of Protein-Lipid-Detergent Mixed Micelles:

-

Mix the purified membrane protein (in this compound micelles) with the prepared liposomes.

-

Add this compound to the mixture to a final concentration that disrupts the liposomes and forms mixed micelles containing protein, lipid, and detergent.

-

-

Detergent Removal and Proteoliposome Formation:

-

Slowly remove the this compound from the mixed micelle solution. This can be achieved by:

-

Dialysis: Dialyze the solution against a large volume of detergent-free buffer. The high CMC of this compound makes this an effective method.

-

Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the solution to bind and remove the detergent.

-

-

As the detergent concentration falls below the CMC, the lipids will self-assemble into a bilayer, incorporating the membrane protein to form proteoliposomes.

-

-

Isolation of Proteoliposomes:

-

The resulting proteoliposomes can be isolated and separated from empty liposomes by density gradient ultracentrifugation.

-

Experimental Workflow and Signaling Pathways

As a synthetic detergent, this compound is not directly involved in biological signaling pathways. Its role is to facilitate the study of membrane proteins that are part of these pathways. The following diagram illustrates a typical experimental workflow for the purification of a membrane protein using a non-ionic detergent like this compound.

Conclusion

This compound is a valuable tool for researchers working with membrane proteins. Its non-ionic nature and high critical micelle concentration make it a mild and easily removable detergent, ideal for preserving the structural and functional integrity of target proteins. The protocols and data presented in this guide provide a comprehensive resource for the effective application of this compound in membrane protein research, from initial solubilization to downstream biophysical and functional characterization. Successful implementation of these methods will depend on careful optimization of the experimental conditions for each specific protein of interest.

References

In-Depth Technical Guide to the Solubility of MEGA-9 in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of MEGA-9 (N-Nonanoyl-N-methylglucamine), a non-ionic detergent widely used for solubilizing membrane proteins. Understanding the solubility of this compound in various buffer systems is critical for optimizing experimental conditions in protein biochemistry, structural biology, and drug development.

Core Concepts in this compound Solubility

This compound, like other non-ionic detergents, is an amphipathic molecule possessing a hydrophilic head and a hydrophobic tail. Its solubility in aqueous solutions is characterized by the Critical Micelle Concentration (CMC) , the concentration at which individual detergent molecules (monomers) begin to self-assemble into spherical structures called micelles. Above the CMC, additional detergent molecules primarily form more micelles rather than increasing the concentration of monomers. This micelle formation is crucial for the solubilization of hydrophobic molecules, such as membrane proteins.

The solubility of this compound can be influenced by several factors, including temperature, pH, and the presence of salts and other solutes typically found in buffer systems. While non-ionic detergents like this compound are generally considered to be less sensitive to pH changes than their ionic counterparts, the composition of the buffer can still have an impact on their aggregation behavior.

Quantitative Solubility Data for this compound

Precise quantitative data on the solubility of this compound in specific biochemical buffers across a wide range of pH values and temperatures is not extensively documented in publicly available literature. However, data on its Critical Micelle Concentration (CMC) provides a crucial indicator of its behavior in aqueous solutions.

| Parameter | Condition | Value | Reference |

| Critical Micelle Concentration (CMC) | In water (no salt conditions) | 20 mM | [1] |

| In water (20-25°C) | 19-25 mM | [2][3] | |

| In saline buffer (25°C) | 16.0 mM | [4] | |

| In the presence of various salts (high and low salt conditions) | 2 - 17.1 mM | [1] | |

| Solubility in Organic Solvents | Dimethylformamide (DMF) | 30 mg/mL | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1] | |

| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] | |

| Ethanol | 1 mg/mL | [1] |

Note: The CMC is a fundamental property that indicates the transition from a solution of monomers to a solution containing micelles. The overall solubility limit of this compound is expected to be significantly higher than the CMC. The variation in CMC with the presence of salts suggests that different buffer systems will influence the micellization and, consequently, the solubilizing capacity of this compound.

Influence of Buffer Systems on this compound Solubility

While specific data is limited, the general principles governing non-ionic detergent behavior can be applied to predict the effects of common buffer systems on this compound solubility.

Phosphate (B84403) Buffers

Phosphate buffers are widely used due to their physiological relevance. The ionic strength of phosphate buffers can influence the CMC of this compound. As indicated by the data, the presence of salts tends to decrease the CMC, promoting micelle formation at lower detergent concentrations.

Tris Buffers

Tris (tris(hydroxymethyl)aminomethane) is a common buffer in biochemistry. A key characteristic of Tris buffers is the significant temperature dependence of their pKa. This means that the pH of a Tris buffer will change with temperature. While the solubility of non-ionic this compound is not expected to be directly and strongly dependent on pH, researchers should be aware of this pH shift when designing experiments that involve temperature changes.

HEPES Buffers

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is another widely used "Good's" buffer. It is known for its relatively stable pKa across a range of temperatures, making it a suitable choice for experiments where temperature fluctuations are a concern. The zwitterionic nature of HEPES may lead to different interactions with this compound compared to the ions in phosphate or Tris buffers, potentially influencing its aggregation properties.

Experimental Protocols

The following section outlines a generalized experimental protocol for determining the solubility of this compound in a specific buffer system. This protocol is based on the widely used shake-flask method.

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the desired buffer. The concentration of the dissolved this compound in the supernatant is then quantified after separating the undissolved solid.

Materials

-

This compound powder

-

Desired buffer solution (e.g., Tris-HCl, HEPES, Phosphate buffer) at the target pH and concentration

-

Conical tubes or glass vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantifying this compound (e.g., HPLC with a suitable detector, or a colorimetric assay if a suitable one exists)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a series of tubes containing a fixed volume of the desired buffer solution. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration.

-

Prepare triplicate samples for each buffer condition to be tested.

-

-

Equilibration:

-

Seal the tubes to prevent evaporation.

-

Place the tubes in a shaking incubator set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The equilibration time should be determined empirically.

-

-

Phase Separation:

-

After equilibration, centrifuge the tubes at a high speed to pellet the undissolved this compound.

-

Carefully collect the supernatant, ensuring that no solid particles are disturbed.

-

-

Filtration:

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is crucial to avoid overestimation of the solubility.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered supernatant using a validated analytical method.

-

Prepare a standard curve of known this compound concentrations in the same buffer to accurately determine the concentration in the experimental samples.

-

-

Data Analysis:

-

The average concentration from the triplicate samples represents the equilibrium solubility of this compound under the tested conditions.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for Determining this compound Solubility.

Logical Relationships

Caption: this compound Monomer-Micelle Equilibrium.

References

The Dawn of a New Class of Non-ionic Detergents: A Technical Guide to the MEGA Series

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of membrane biochemistry and drug discovery, the ability to solubilize and stabilize membrane proteins in their native, functional state is paramount. The development of effective detergents has been a cornerstone of progress in this field. Among the diverse array of available surfactants, the MEGA series of non-ionic detergents, first introduced in the early 1980s, represents a significant advancement. These N-D-gluco-N-methylalkanamides offer a unique combination of properties, including high solubility, ease of removal by dialysis, and a gentle, non-denaturing action, making them invaluable tools for the study of membrane proteins. This technical guide provides an in-depth exploration of the discovery, development, and core applications of the MEGA series detergents, with a focus on their physicochemical properties and the experimental methodologies that underpin their use.

Discovery and Development

The genesis of the MEGA series detergents can be traced to a 1982 publication in the Biochemical Journal by J.E.K. Hildreth.[1][2] At the time, the repertoire of non-ionic detergents suitable for membrane protein research was limited. Hildreth's work introduced a novel class of N-D-gluco-N-methylalkanamide compounds, which were synthesized in high yield and at a low cost.[1] The key innovation lay in the combination of a linear N-alkanoyl chain of varying length with a hydrophilic N-methylglucamine headgroup derived from glucose. This design yielded a series of detergents with tunable hydrophobicity, allowing for the systematic optimization of solubilization conditions for different membrane proteins.

The original synthesis involved the acylation of N-methyl-D-glucamine with the appropriate fatty acid chloride. This straightforward, one-step reaction produced the desired N-alkanoyl-N-methylglucamides with high purity. The initial characterization of these compounds, subsequently named MEGA-n (where 'n' denotes the number of carbon atoms in the acyl chain), demonstrated their favorable properties for membrane biochemistry, including their ability to solubilize membrane antigens without compromising their immunological reactivity.[1]

Physicochemical Properties of MEGA Series Detergents

The utility of a detergent in membrane protein research is dictated by its physicochemical properties. The MEGA series exhibits characteristics that make them particularly well-suited for the solubilization and purification of delicate protein complexes. Key among these are the Critical Micelle Concentration (CMC), aggregation number, and micellar molecular weight. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, and it is a critical parameter for designing solubilization experiments.[3][4]

| Detergent | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number | Micellar Molecular Weight (kDa) |

| MEGA-8 | 321.41 | 58 - 79 | Data not available | Data not available |

| MEGA-9 | 335.44 | 19 - 25 | ~76 | Data not available |

| MEGA-10 | 349.46 | 6 - 7 | Data not available | Data not available |

Note: The reported CMC values can vary depending on the experimental conditions such as temperature, buffer composition, and the method of determination.[1][2][3][4][5][6]

Experimental Protocols

Synthesis of N-decanoyl-N-methylglucamide (MEGA-10)

This protocol is adapted from the original synthesis described by Hildreth (1982).

Materials:

-

N-methyl-D-glucamine

-

Decanoyl chloride

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve N-methyl-D-glucamine in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of decanoyl chloride to the cooled, stirring solution.

-

Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Redissolve the resulting residue in a minimal amount of hot methanol.

-

Precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash it with cold diethyl ether.

-

To remove any unreacted fatty acid, wash the product with a saturated solution of sodium bicarbonate.

-

Recrystallize the final product from a methanol/ether mixture.

-

Dry the purified MEGA-10 crystals under vacuum over anhydrous sodium sulfate.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol outlines a general method for determining the CMC of a non-ionic detergent like those in the MEGA series using a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[7][8][9][10][11]

Materials:

-

MEGA series detergent (e.g., MEGA-10)

-

1,6-diphenyl-1,3,5-hexatriene (DPH) stock solution in a suitable organic solvent (e.g., tetrahydrofuran)

-

Buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of aqueous solutions of the MEGA detergent in the desired buffer, with concentrations spanning a range expected to include the CMC.

-

To each detergent solution, add a small aliquot of the DPH stock solution to a final concentration that is significantly lower than the expected micelle concentration to avoid affecting micellization.

-

Incubate the solutions in the dark at a constant temperature to allow for equilibration and partitioning of the DPH into any formed micelles.

-

Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer. The excitation and emission wavelengths for DPH are typically around 358 nm and 430 nm, respectively.

-

Plot the fluorescence intensity as a function of the detergent concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions. Below the CMC, the fluorescence of DPH in the aqueous environment is low. Above the CMC, DPH partitions into the hydrophobic core of the micelles, leading to a significant increase in fluorescence intensity.[7]

Solubilization of a Model Membrane Protein (Bacteriorhodopsin) using MEGA-10

This protocol provides a step-by-step guide for the solubilization of bacteriorhodopsin from purple membranes, a common model system for membrane protein studies.[12][13][14]

Materials:

-

Purple membrane suspension containing bacteriorhodopsin

-

Solubilization buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl)

-

MEGA-10 stock solution (e.g., 10% w/v)

-

Ultracentrifuge and appropriate rotor

-

Spectrophotometer

Procedure:

-

Determine the protein concentration of the purple membrane suspension.

-

Dilute the membrane suspension with the solubilization buffer to a final protein concentration of approximately 1-5 mg/mL.

-

Add the MEGA-10 stock solution to the membrane suspension to achieve a final detergent concentration that is well above its CMC and at a desired detergent-to-protein ratio (e.g., 10:1 w/w).

-

Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle agitation for a defined period (e.g., 1-4 hours) to allow for membrane disruption and protein solubilization.

-

Following incubation, pellet the unsolubilized membrane fragments by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Carefully collect the supernatant, which contains the solubilized bacteriorhodopsin-MEGA-10 complexes.

-

Determine the concentration of solubilized protein in the supernatant using a suitable protein assay, taking into account potential interference from the detergent. The success of solubilization can be further assessed by techniques such as SDS-PAGE and Western blotting.

Visualizing Key Processes

To better illustrate the experimental workflows and conceptual relationships central to the application of MEGA series detergents, the following diagrams have been generated using the DOT language.

Conclusion

The discovery of the MEGA series of detergents marked a significant milestone in the field of membrane biochemistry. Their unique chemical structure, characterized by a sugar-derived hydrophilic headgroup and a variable-length acyl chain, provides researchers with a versatile and gentle tool for the solubilization and stabilization of membrane proteins. The ability to synthesize these detergents with high purity and at a relatively low cost has further contributed to their widespread adoption. As our understanding of the intricate structures and functions of membrane proteins continues to grow, the MEGA series detergents will undoubtedly remain an essential component of the researcher's toolkit, facilitating breakthroughs in structural biology, drug discovery, and our fundamental understanding of cellular processes.

References

- 1. MEGA 9 Detergent | AAT Bioquest [aatbio.com]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. MEGA 8 Detergent | AAT Bioquest [aatbio.com]

- 6. This compound | Serine Protease | TargetMol [targetmol.com]

- 7. e-portal.ccmb.res.in [e-portal.ccmb.res.in]

- 8. mattersofmatter.eu [mattersofmatter.eu]

- 9. researchgate.net [researchgate.net]

- 10. profoldin.com [profoldin.com]

- 11. High-throughput evaluation of the critical micelle concentration of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solubilization and structural stability of bacteriorhodopsin with a mild nonionic detergent, n-Octyl-β-thioglucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. On the mechanism of bacteriorhodopsin solubilization by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Core Principles of MEGA-9 for Effective Protein Extraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of MEGA-9 (N-Nonanoyl-N-methyl-D-glucamine), a non-ionic detergent widely utilized in the extraction and solubilization of membrane proteins. This document will delve into the physicochemical properties of this compound, detailed experimental protocols, and the logical workflows involved in its use.

Introduction to this compound: A Gentle Approach to Membrane Protein Solubilization

This compound is a non-ionic detergent valued in membrane biochemistry for its mild, non-denaturing properties.[1] Its structure consists of a hydrophilic glucose-based head group and a hydrophobic nonanoyl (C9) tail. This amphipathic nature allows it to effectively disrupt lipid-lipid and lipid-protein interactions within the cell membrane, thereby liberating membrane-bound proteins.[2] Unlike ionic detergents, which can irreversibly denature proteins, this compound is known to preserve the native structure and function of many membrane proteins, making it an ideal choice for downstream applications such as structural biology, functional assays, and drug discovery.[3][4]

A key characteristic of any detergent used for protein extraction is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[4][5] Above its CMC, this compound forms micelles that create a hydrophobic environment, sequestering the hydrophobic transmembrane domains of the protein and keeping it soluble in an aqueous buffer.[6] The relatively high CMC of this compound facilitates its removal by dialysis, a crucial step for reconstituting the purified protein into a lipid environment or for analytical techniques sensitive to detergents.[7][8]

Physicochemical Properties of this compound

The effectiveness of this compound in protein extraction is dictated by its specific physicochemical properties. Understanding these parameters is crucial for optimizing experimental conditions.

| Property | Value | Reference |

| Synonyms | N-Nonanoyl-N-methylglucamine | [9] |

| Molecular Formula | C₁₆H₃₃NO₆ | [6] |

| Molecular Weight | 335.44 g/mol | [9] |

| Appearance | White to off-white powder | [6] |

| Type | Non-ionic | [6] |

| Critical Micelle Concentration (CMC) | 19-25 mM in water | [6][7][9] |

| Aggregation Number | 76 | [10] |

| Solubility | Water soluble | [6][7] |

Core Principles of this compound Mediated Protein Extraction

The process of membrane protein extraction using this compound is a multi-step procedure that begins with cell lysis and culminates in the purification of the target protein within a detergent micelle.

Mechanism of Action

-

Membrane Disruption: At concentrations below the CMC, this compound monomers insert into the lipid bilayer, disrupting the membrane integrity.

-

Micelle Formation and Protein Solubilization: As the concentration of this compound surpasses its CMC, the detergent molecules form micelles. The hydrophobic tails of the this compound molecules create a hydrophobic core within the micelle, which encapsulates the hydrophobic transmembrane domains of the membrane protein. The hydrophilic head groups of the detergent face the aqueous buffer, rendering the protein-detergent complex soluble.[6]

-

Preservation of Protein Structure: Due to its non-ionic nature, this compound is less likely to disrupt the intricate tertiary and quaternary structures of the protein compared to ionic detergents. This "gentle" extraction helps to maintain the protein's biological activity.

The logical workflow for this process can be visualized as follows:

Detailed Experimental Protocol for Membrane Protein Extraction using this compound

This protocol provides a general framework for the extraction of a membrane protein from cultured cells. Optimization of buffer components, detergent concentration, and incubation times may be necessary for specific proteins.

Materials

-

Cell pellet expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail

-

Solubilization Buffer: Lysis Buffer containing 1-2% (w/v) this compound (ensure this is above the CMC)

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (w/v) this compound

-

Elution Buffer: Wash Buffer with an appropriate elution agent (e.g., high concentration of a competitive ligand for affinity chromatography)

-

Dounce homogenizer or sonicator

-

Ultracentrifuge and appropriate tubes

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Procedure

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicate on ice until the solution is no longer viscous.[8]

-

-

Membrane Preparation:

-

Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[11]

-

Discard the supernatant containing the cytosolic proteins.

-

-

Solubilization:

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer. The volume should be sufficient to achieve a protein concentration of 1-5 mg/mL.

-

Incubate on a rotator or with gentle stirring for 1-2 hours at 4°C to allow for complete solubilization of the membrane proteins.[12]

-

-

Clarification:

-

Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.[12]

-

Carefully collect the supernatant containing the solubilized membrane proteins.

-

-

Purification (Example using Affinity Chromatography for a His-tagged protein):

-

Equilibrate the affinity resin with Wash Buffer.

-

Incubate the clarified supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

-

Load the resin into a chromatography column.

-

Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the purified protein with Elution Buffer.

-

-

Analysis:

-

Analyze the purified protein fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target protein.[8]

-

Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

-

The experimental workflow can be visualized as follows:

Application in Signaling Pathway Analysis

The ability to extract functional membrane proteins is critical for elucidating their roles in cellular signaling pathways. For instance, a G-protein coupled receptor (GPCR) extracted using this compound can be used in downstream assays to study its interaction with ligands and downstream signaling partners.

Consider a hypothetical signaling pathway initiated by the binding of a ligand to a GPCR. The successful extraction and purification of this GPCR using this compound would be the first crucial step in experimentally verifying this pathway.

Conclusion

This compound is a versatile and effective non-ionic detergent for the extraction and solubilization of membrane proteins. Its mild, non-denaturing properties and high CMC make it a valuable tool for researchers in various fields. By understanding the core principles of its action and following optimized experimental protocols, scientists can successfully isolate functional membrane proteins for a wide range of downstream applications, ultimately advancing our understanding of cellular processes and facilitating the development of novel therapeutics.

References

- 1. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. MEGA 9 Detergent | AAT Bioquest [aatbio.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ttuhsc.edu [ttuhsc.edu]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins with MEGA-9

For Researchers, Scientists, and Drug Development Professionals

Introduction to MEGA-9

This compound, or N-nonanoyl-N-methylglucamine, is a non-ionic detergent widely employed in the solubilization of membrane proteins for structural and functional studies. Its utility stems from its ability to disrupt the lipid bilayer of cell membranes, thereby liberating integral membrane proteins into a soluble form within detergent micelles. This compound is favored for its relatively high critical micelle concentration (CMC), which facilitates its removal by methods such as dialysis, and its transparency in the UV region, which allows for downstream spectrophotometric analysis of the solubilized proteins.

Physicochemical Properties of this compound